molecular formula C12H17ClN4 B12348523 N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride CAS No. 1855888-97-9

N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride

Cat. No.: B12348523
CAS No.: 1855888-97-9
M. Wt: 252.74 g/mol
InChI Key: COKBUOZHICYQDA-UHFFFAOYSA-N
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Description

Benzyl[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]amine typically involves the reaction of benzylamine with 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The mixture is heated under reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]amine has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the synthesis of advanced materials and polymers .

Mechanism of Action

The mechanism of action of benzyl[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. The triazole ring is known to interact with metal ions, which can play a role in its mechanism of action. Additionally, the benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes .

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-1H-1,2,3-triazole: Another triazole derivative with similar structural features.

    1-Ethyl-1H-1,2,3-triazole: A closely related compound with a different substitution pattern.

    Benzyl-1H-1,2,4-triazole: Similar compound with a different alkyl group

Uniqueness

Benzyl[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both benzyl and ethyl groups provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .

Properties

CAS No.

1855888-97-9

Molecular Formula

C12H17ClN4

Molecular Weight

252.74 g/mol

IUPAC Name

N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride

InChI

InChI=1S/C12H16N4.ClH/c1-2-16-12(14-10-15-16)9-13-8-11-6-4-3-5-7-11;/h3-7,10,13H,2,8-9H2,1H3;1H

InChI Key

COKBUOZHICYQDA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)CNCC2=CC=CC=C2.Cl

Origin of Product

United States

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